molecular formula C8H12F2O2 B1529595 Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate CAS No. 227607-45-6

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Cat. No. B1529595
CAS RN: 227607-45-6
M. Wt: 178.18 g/mol
InChI Key: XPJJHWLCLJNZCY-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate is a chemical compound with the molecular formula C8H12F2O2 . It has a molecular weight of 178.18 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom, a methyl group attached to another carbon atom, and a carboxylate group attached to the third carbon atom .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with difluoromethyl groups have been evaluated for their antibacterial and antifungal activities . This suggests that Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate could be a candidate for synthesizing new antimicrobial agents.

Anti-Hepatic Activity

Indole derivatives with difluoromethyl groups have shown anti-hepatic activities . This indicates a possibility that Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate might be used in liver disease research.

Safety and Hazards

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate should be handled with care. It’s recommended to use personal protective equipment as required, avoid contact with skin and eyes, and avoid breathing dust/fume/gas/mist/vapours/spray . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJJHWLCLJNZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175140
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

CAS RN

227607-45-6
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227607-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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